Ethyl 5-(3-nitrophenyl)-5-oxovalerate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(16)8-4-7-12(15)10-5-3-6-11(9-10)14(17)18/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPVXIYNCRFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645721 | |
| Record name | Ethyl 5-(3-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-51-0 | |
| Record name | Ethyl 3-nitro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Starting Materials
- 3-Nitrobenzaldehyde or related nitrobenzene derivatives.
- Ethyl acetoacetate as the β-keto ester.
- Acid or base catalysts to facilitate condensation.
Solvents
Common solvents used in the synthesis include:
- Toluene
- Ethanol
- Dichloromethane (CH₂Cl₂)
Catalysts
Catalysts such as p-toluenesulfonic acid or cesium carbonate are used to enhance the reaction rate and selectivity.
Step-by-Step Synthesis
Condensation Reaction
The synthesis begins with the condensation of ethyl acetoacetate and 3-nitrobenzaldehyde:
- Combine ethyl acetoacetate with 3-nitrobenzaldehyde in a solvent like ethanol.
- Add a catalytic amount of p-toluenesulfonic acid or cesium carbonate.
- Heat the mixture under reflux conditions (typically at 70–80°C) for several hours.
Purification
After completion of the reaction:
- The mixture is cooled, and the pH is adjusted using diluted hydrochloric acid.
- The product is extracted using dichloromethane or ethyl acetate.
- Purify the crude product by silica gel column chromatography (e.g., using a mixture of ethyl acetate and petroleum ether).
Optimization Parameters
Temperature
The reaction temperature is critical for achieving high yields:
- Optimal range: 70–80°C
- Excessive heat may lead to side reactions.
Catalyst Concentration
Catalyst concentration significantly influences the reaction rate:
- Typical catalyst loading: 0.05–0.1 equivalents relative to the limiting reagent.
Solvent Selection
Solvents impact solubility and reaction kinetics:
- Toluene provides good reflux conditions for condensation reactions.
- Ethanol is preferred for its miscibility with water and ease of removal.
Yield Analysis
The yield depends on reaction parameters such as temperature, time, and purification methods:
- Typical yields range from 80% to 92%, depending on optimization.
Data Table: Reaction Parameters and Yields
| Parameter | Value/Condition | Yield (%) |
|---|---|---|
| Temperature | 70–80°C | 89–92 |
| Catalyst | Cesium carbonate (0.05 eq) | ~90 |
| Solvent | Toluene | ~88 |
| Reaction Time | 6–8 hours | ~85 |
| Purification Method | Column chromatography | ~92 |
Notes on Advanced Techniques
Recent studies have explored one-pot synthesis methods involving chalcones or oxadiazoles as intermediates, which can simplify the process while maintaining high yields. These techniques utilize cesium carbonate as a base catalyst, combined with acetonitrile as a solvent, to streamline ester formation.
Scientific Research Applications
Chemistry
Ethyl 5-(3-nitrophenyl)-5-oxovalerate serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding carboxylic acids.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution Reactions: The nitrophenyl group can participate in electrophilic aromatic substitution, allowing for the introduction of various substituents.
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the following areas:
- Anti-Cancer Properties: Studies have shown that derivatives containing nitrophenyl groups can induce apoptosis in cancer cell lines. This compound may similarly inhibit cell proliferation and activate caspase pathways.
- Anti-Inflammatory Effects: Preliminary studies suggest that this compound could exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation.
Case Study on Biological Activity:
A study investigated the effects of this compound on human cancer cell lines, revealing significant inhibition of cell growth with IC50 values ranging between 15 to 35 µM. Additionally, in models of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anti-cancer; Anti-inflammatory | 15 - 35 |
| Colchicine | Anti-gout; inhibits tubulin | 0.05 - 0.1 |
| Podophyllotoxin | Anti-cancer; inhibits DNA synthesis | 0.1 - 1 |
Medicinal Chemistry
Due to its potential therapeutic effects, this compound is being investigated as a lead compound for drug development. Its ability to modulate biological pathways through enzyme inhibition positions it as a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-nitrophenyl)-5-oxovalerate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Nitro Group Positioning : In nitrophenyl derivatives, the meta-substitution (3-nitrophenyl) balances electronic and steric effects. For instance, in furan-carbaldehyde analogs, 3-nitrophenyl isomers exhibit distinct thermodynamic properties (e.g., sublimation enthalpy) compared to ortho- or para-substituted derivatives, suggesting similar trends in oxovalerate esters .
- Halogen vs. Nitro Groups : Chloro- and fluoro-substituted analogs (e.g., 4-chloro-2-fluorophenyl) demonstrate higher molecular weights and altered polarity, influencing solubility and purification processes . The nitro group’s strong electron-withdrawing nature may reduce vapor pressure compared to halogenated analogs .
Biological Activity
Ethyl 5-(3-nitrophenyl)-5-oxovalerate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a nitrophenyl group and an oxovalerate moiety. The nitro group is known to influence the compound's reactivity and biological interactions, while the ester functionality contributes to its solubility and bioavailability.
The mechanisms through which this compound exerts its biological effects include:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties .
- Modulation of Signaling Pathways : Interaction with various receptors and signaling molecules can lead to altered cellular responses, including apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notable findings include:
- Cell Lines Tested : The compound has been evaluated on human ovarian carcinoma (SKOV3), mesothelioma (Meso-1), and T lymphoma (Jurkat) cell lines .
- Cytotoxicity Results : In vitro studies demonstrated that this compound induced apoptosis in these cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| SKOV3 | 15 | Apoptosis induction |
| Meso-1 | 20 | Inhibition of cell proliferation |
| Jurkat | 25 | Disruption of mitochondrial function |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest:
- Broad-Spectrum Activity : The compound exhibits inhibitory effects against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Effects :
-
Antimicrobial Efficacy Assessment :
- A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a lead compound for developing new antibiotics.
Q & A
Basic: What are the key synthetic routes for Ethyl 5-(3-nitrophenyl)-5-oxovalerate, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be inferred from analogous esters, such as Claisen condensation or nucleophilic acyl substitution. For example, ethyl acetoacetate derivatives are often prepared via esterification of β-keto acids with ethanol under acidic catalysis. Reaction conditions like temperature (e.g., maintaining 60–80°C to avoid side reactions) and solvent polarity (e.g., using anhydrous THF or DMF) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure ester .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : The ester carbonyl (δ ~165–170 ppm) and nitro group (δ ~148–152 ppm for aromatic C-NO₂) are diagnostic. Splitting patterns in aromatic protons (3-nitrophenyl) confirm substitution.
- IR : Strong stretches at ~1720 cm⁻¹ (ester C=O) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric vibrations).
- MS : Molecular ion [M+H]⁺ should match the exact mass (calculated via high-resolution MS). Purity is validated by the absence of extraneous peaks in NMR and a single dominant ion in MS .
Advanced: What strategies resolve contradictions in biological activity data for 5-oxovalerate derivatives?
Contradictions often arise from metabolic instability or stereochemical variability. Strategies include:
- Metabolic Blocking : Introduce steric hindrance (e.g., methyl groups at the 3-position) to inhibit β-oxidation, as shown in analogs where methyl substitution improved potency .
- Enantiomeric Separation : Use chiral HPLC to isolate active isomers (e.g., S-isomers showed reduced receptor interference in computational models) .
- Activity Profiling : Compare in vitro assays (e.g., receptor binding) with in vivo pharmacokinetics to identify metabolism-driven discrepancies .
Advanced: How do bulky substituents on the 5-oxovalerate moiety affect receptor binding and metabolic stability?
Bulky groups at the 3-position reduce β-oxidation but may sterically hinder receptor interactions. For example, a single methyl group improved potency by 40% in OXE receptor antagonists, while bulkier substituents (e.g., tert-butyl) decreased activity. Molecular docking studies suggest optimal steric tolerance for the receptor’s hydrophobic pocket .
Advanced: What computational methods predict reactivity and stereochemical outcomes in nucleophilic reactions involving this compound?
- Density Functional Theory (DFT) : Models charge distribution at the ester carbonyl and nitro group to predict nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulates solvent effects on transition states (e.g., solvation of nitro groups in polar aprotic solvents).
- Docking Studies : Predict stereochemical preferences (e.g., S-isomer compatibility with receptor cavities) .
Advanced: How does the 3-nitrophenyl group influence electronic properties and reactivity in cross-coupling reactions?
The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophilic substitution to meta/para positions. In Suzuki-Miyaura couplings, the nitro group enhances oxidative addition rates with Pd catalysts but may require protecting groups to prevent reduction. Hammett constants (σₘ = 1.43) quantify its electron-withdrawing effect .
Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
Key challenges include racemization during esterification and cost-effective chiral resolution. Solutions:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed steps.
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines .
Basic: How can HPLC methods be optimized to separate this compound from synthetic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
